Potassium sulfite

Beschreibung

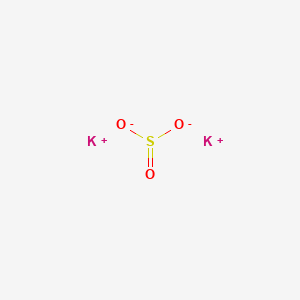

Structure

2D Structure

Eigenschaften

IUPAC Name |

dipotassium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZRJJOHZFYXTO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889532 | |

| Record name | Potassium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dihydrate: White solid; Slowly oxidized by air to sulfate; [Merck Index] White powder; [MSDSonline] | |

| Record name | Sulfurous acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6823 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White crystals or crystalline powder; sol in about 3.5 parts water; decomposed by diluted acids with evolution of sulfur dioxide; pH about 8 /dihydrate/, White-yellowish, hexagonal form; insol in ammonia; slightly sol in alcohol /dihydrate/ | |

| Record name | POTASSIUM SULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10117-38-1 | |

| Record name | Potassium sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015KZC652E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM SULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5052 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Preparation Methodologies in Research

Advanced Synthetic Routes for Potassium Sulfite (B76179)

Advanced synthetic strategies aim to overcome the limitations of conventional methods, targeting greater control over the final product's characteristics. Research explores various reaction pathways, including the decomposition of potassium metabisulfite (B1197395) and the direct reaction of sulfurous acid with potassium hydroxide (B78521). geeksforgeeks.orgpw.live

The purity and yield of potassium sulfite are highly dependent on the precise control of reaction conditions. Key parameters that are systematically studied and optimized include temperature, pressure, reactant concentrations, and reaction time. numberanalytics.comdeskera.com For instance, the primary production method involves reacting sulfur dioxide (SO₂) with an aqueous solution of potassium hydroxide (KOH). google.comprocurementresource.com This reaction is exothermic, necessitating efficient cooling systems to manage the temperature, as excessive heat can lead to the formation of unwanted byproducts and decrease the stability of the sulfite. google.comprocurementresource.com

Control over the stoichiometry and addition rate of reactants is critical. deskera.com Maintaining an optimal pH is also crucial for maximizing the yield of this compound while minimizing the formation of potassium bisulfite or potassium sulfate (B86663). procurementresource.com The goal is to create an environment that favors the complete conversion of reactants to the desired product. deskera.com

Table 1: Key Parameters for this compound Synthesis Optimization

| Parameter | Influence on Synthesis | Optimization Strategy |

|---|---|---|

| Temperature | Affects reaction rate and product stability. The reaction is exothermic. | Implement cooling systems to maintain optimal temperature range and prevent degradation. google.comprocurementresource.com |

| Reactant Concentration | Impacts reaction kinetics and stoichiometry. | Precise control of KOH and SO₂ concentrations to ensure complete reaction. deskera.com |

| pH Level | Determines the species of sulfite formed (sulfite vs. bisulfite). | Maintain alkaline conditions to favor the formation of this compound (K₂SO₃). procurementresource.com |

| Mixing/Agitation | Promotes contact between reactants for a uniform reaction. | Utilize efficient mixing systems, such as stirred tanks, to ensure homogeneity. deskera.com |

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The most common industrial process involves two main steps. First, sulfur dioxide gas is bubbled through water to form sulfurous acid (H₂SO₃). procurementresource.com Subsequently, this intermediate acid is neutralized by an aqueous solution of potassium hydroxide. geeksforgeeks.orgprocurementresource.com

Mechanistic studies focus on the kinetics of these steps to identify any rate-limiting factors. deskera.com The structure of the sulfite ion (SO₃²⁻) itself, with sulfur as the central atom bonded to three oxygen atoms, dictates its reactivity. geeksforgeeks.orgpw.live The aqueous solutions of this compound are alkaline and susceptible to slow oxidation by air, which converts the sulfite to potassium sulfate (K₂SO₄), a process accelerated by heat and impurities. procurementresource.com

Research into novel precursors offers alternative synthetic pathways. One such method is the thermal decomposition of potassium metabisulfite (K₂S₂O₅) at approximately 190°C, which yields this compound and sulfur dioxide. wikipedia.org

The reaction is: K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g) wikipedia.org

While catalysts are crucial for enhancing reaction rates and selectivity in many chemical processes, specific novel catalysts for the primary synthesis of this compound are not widely documented in current research. numberanalytics.com However, the development of catalysts that could facilitate the reaction at lower temperatures or prevent the oxidation of sulfite to sulfate remains an active area of interest in chemical research. imarcgroup.com The exploration of novel precursors, like in the solid-state synthesis of other materials, could also lead to more controlled and efficient production methods. acs.org

Manufacturing Processes and Industrial Scale-Up Research

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents significant engineering challenges. Research in this area focuses on process efficiency, cost reduction, and ensuring consistent product quality. deskera.com

A significant challenge in the industrial manufacturing of this compound is the presence of iron contamination in the potassium hydroxide feedstock, which results in an undesirable yellow or brownish color in the final product solution. google.com This discoloration is problematic for applications requiring a clear, colorless solution, such as in the photographic industry. google.com

To produce a colorless this compound solution (defined as having an APHA color value of less than 40), it is standard practice to use a potassium hydroxide feedstock with a very low iron content, preferably below 0.3 parts per million (ppm). google.com

For batches of this compound that are already discolored, a decolorization method has been developed. This involves adding a small amount of hypophosphorous acid (H₃PO₂) to the solution. It is believed that the hypophosphorous acid inactivates the iron, clarifying the solution without negatively affecting its chemical properties for its intended applications. google.com

Table 2: Iron Contamination and Decolorization Parameters

| Parameter | Specification/Method | Purpose |

|---|---|---|

| KOH Feedstock Iron Content | < 0.3 ppm (preferred < 0.1 ppm) | To prevent yellow/brown discoloration of the this compound solution. google.com |

| Analytical Testing Methods | Inductively coupled argon plasma spectroscopy, thiocyanate (B1210189) colorimetric method, atomic absorption spectroscopy. | To determine the iron content in the potassium hydroxide feedstock. google.com |

| Decolorizing Agent | Hypophosphorous acid (H₃PO₂) | To clarify yellow or brownish this compound solutions. google.com |

| Decolorizing Agent Dosage | 0.02 to 0.8 wt % (based on solution weight) | To effectively reduce the APHA color number to less than 40. google.com |

Efficiency in the industrial production of this compound is achieved through advanced process engineering and optimization. This involves the use of specialized equipment and modern control strategies. procurementresource.comazom.com Key equipment includes corrosion-resistant storage tanks for raw materials, automated and sealed dosing systems for the precise and safe addition of sulfur dioxide, and custom-designed crystallizers for controlled precipitation of the product. procurementresource.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | K₂SO₃ |

| Potassium hydroxide | KOH |

| Sulfur dioxide | SO₂ |

| Hypophosphorous acid | H₃PO₂ |

| Potassium metabisulfite | K₂S₂O₅ |

| Sulfurous acid | H₂SO₃ |

| Potassium bisulfite | KHSO₃ |

| Potassium sulfate | K₂SO₄ |

| Iron | Fe |

| Melamine | C₃H₆N₆ |

| Cyanuric acid | C₃H₃N₃O₃ |

| Phenylboronic acid | C₆H₇BO₂ |

| Ammonia | NH₃ |

| Potassium chloride | KCl |

| Sulfuric acid | H₂SO₄ |

| Magnesium sulfate | MgSO₄ |

| Methanol (B129727) | CH₃OH |

| Sodium sulfate | Na₂SO₄ |

| Sodium chloride | NaCl |

| Hydrogen chloride | HCl |

| Potassium bisulfate | KHSO₄ |

| Carbon dioxide | CO₂ |

| Silver | Ag |

| Boron trichloride | BCl₃ |

| p-Benzoquinone | C₆H₄O₂ |

| Potassium iodide | KI |

| Isopropyl alcohol | C₃H₈O |

| Styrene | C₈H₈ |

| Divinylbenzene | C₁₀H₁₀ |

| Benzoyl peroxide | C₁₄H₁₀O₄ |

| Acrylic acid | C₃H₄O₂ |

| Potassium persulfate | K₂S₂O₈ |

| Ethylenediamine | C₂H₈N₂ |

Preparation of this compound Nanoparticles

Detailed, peer-reviewed methodologies for the synthesis of this compound nanoparticles are not described in the current body of scientific literature. While various techniques are employed for the production of other potassium-containing nanoparticles, such as potassium sulfate, specific protocols for this compound are not present.

Anti-solvent Precipitation Techniques

The anti-solvent precipitation method is a common bottom-up approach for fabricating nanoparticles of various compounds. This technique involves dissolving a substance in a suitable solvent and then introducing an anti-solvent in which the substance is insoluble, leading to rapid precipitation and the formation of nanoparticles. However, specific research articles or studies demonstrating the application of this technique for the synthesis of this compound nanoparticles could not be located. Therefore, established protocols, including the specific solvents, anti-solvents, concentrations, and other process parameters for producing this compound nanoparticles via this method, are not available.

Effect of Parameters on Nanoparticle Size and Morphology

The size and morphology of nanoparticles are critical parameters that influence their properties and potential applications. In typical anti-solvent precipitation processes, factors such as temperature, precursor concentration, solvent/anti-solvent ratio, mixing speed, and the presence of stabilizers can significantly impact the resulting nanoparticle characteristics. In the absence of specific studies on this compound nanoparticles, there is no empirical data or established research findings to present in a table regarding how these parameters would affect their size and morphology.

Applications of Nanoparticles in Research Contexts

Due to the lack of available information on the synthesis and existence of this compound nanoparticles in research literature, there are no documented applications for this specific nanomaterial in research contexts. While nanoparticles, in general, are explored for a multitude of applications in fields such as catalysis, medicine, and materials science, the specific use of this compound nanoparticles remains an unexplored area in the reviewed literature.

Chemical Reactivity and Mechanistic Investigations

Redox Chemistry of Sulfite (B76179) Ions in Potassium Sulfite

The sulfur atom in the sulfite ion possesses a +4 oxidation state, making it susceptible to reactions that can alter this state. It can be oxidized to the +6 state, forming sulfate (B86663), or it can initiate reductive processes through the generation of reactive species.

The oxidation of sulfite is a thermodynamically favorable process and a key feature of its chemical behavior. This transformation is central to its role as a reducing agent and its applications in various chemical processes.

The reaction between this compound and potassium permanganate (B83412) (KMnO₄) in an alkaline medium is a rapid redox process. capes.gov.br The deep purple permanganate ion (MnO₄⁻), where manganese is in the +7 oxidation state, is reduced, while the sulfite ion is oxidized. youtube.com Kinetic studies using stopped-flow techniques have provided insight into the reaction mechanism and the transient species involved. capes.gov.bracs.org

This rate law suggests two parallel pathways for the reaction. capes.gov.br Mechanistic interpretations propose the formation of an intermediate complex, (O₃MnOSO₃)³⁻, before the rate-determining step. capes.gov.br

Direct spectroscopic evidence for the formation of short-lived intermediates has been obtained using rapid-scan spectrophotometry. acs.org In the course of the reaction, transient species manganate(VI) (MnO₄²⁻) and manganate(V) (MnO₄³⁻) have been detected. acs.orgacs.org These intermediates are identified by their characteristic absorption bands in the visible spectrum and persist for milliseconds. acs.org The initial rapid reaction consumes the permanganate, and the subsequent, slower phase involves the consumption of the manganate(VI) intermediate. acs.org

Table 1: Kinetic and Mechanistic Data for Sulfite Oxidation by Permanganate

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Reaction Order | With respect to [MnO₄⁻] | First-order | nih.gov |

| Reaction Order | With respect to [SO₃²⁻] | Fractional-first-order | nih.gov |

| Intermediate Complex | Proposed initial complex | (O₃MnOSO₃)³⁻ | capes.gov.br |

| Short-Lived Species | Detected transient ions | Manganate(VI) (MnO₄²⁻), Manganate(V) (MnO₄³⁻) | acs.org |

| Detection Method | Technique used for intermediates | Stopped-flow with Diode Array Rapid Scan Spectrophotometer (DARSS) | acs.org |

Oxone®, a stable, solid, and versatile oxidizing agent, is effective in the oxidation of sulfite. organic-chemistry.org Its active component is potassium peroxymonosulfate (B1194676) (KHSO₅), which is part of a triple salt composition (2KHSO₅·KHSO₄·K₂SO₄). organic-chemistry.orgphasetransfercatalysis.com The peroxymonosulfate ion is a powerful oxidant capable of converting compounds with sulfur in lower oxidation states, such as sulfides and sulfites, to their more oxidized forms. phasetransfercatalysis.comrsc.org

In the case of sulfite (S⁺⁴), Oxone® facilitates its oxidation to sulfate (S⁺⁶). The reaction mechanism involves the transfer of an oxygen atom from the peroxymonosulfate to the sulfite ion. This type of oxidation is used in various chemical syntheses and processes where a controlled and efficient oxidation is required. researchgate.net The use of Oxone® is advantageous due to its stability, ease of handling, and the fact that its byproducts (potassium sulfate and potassium bisulfate) are generally non-toxic. organic-chemistry.orgyoutube.com

The oxidation of the sulfite ion (SO₃²⁻) invariably leads to the formation of the sulfate ion (SO₄²⁻). quora.com This process involves a two-electron oxidation, which increases the oxidation state of the sulfur atom from +4 to +6. nih.gov This transformation is the final step in the oxidation pathways involving agents like permanganate and peroxymonosulfate. quora.comresearchgate.net

In biological systems, this reaction is catalyzed by the molybdenum-containing enzyme sulfite oxidase. nih.govnih.gov Mechanistic studies of the enzymatic process suggest that the reaction proceeds by the substrate attacking a Mo-bound oxo ligand, which directly forms a Mo-bound sulfate complex that then dissociates. nih.gov In chemical oxidations, the mechanism depends on the oxidant. For instance, with permanganate, the oxidation occurs after the formation of an initial manganese-sulfite complex, while with agents like Oxone®, it involves direct oxygen transfer. capes.gov.brresearchgate.net The resulting sulfate ion is a highly stable species, making the oxidation of sulfite a thermodynamically favorable process. wikipedia.org

While sulfite is primarily known as a reducing agent, it can also initiate reductive pathways through photochemical reactions. The absorption of ultraviolet light provides the energy necessary to generate highly reactive reducing species.

The ultraviolet (UV) irradiation of aqueous solutions containing sulfite ions is a well-established method for generating hydrated electrons (eₐq⁻), one of the most powerful reducing agents known. nsf.govnih.govnih.gov The process, known as an ultraviolet advanced reduction process (UV-ARP), relies on the photoexcitation of the sulfite ion. nsf.govacs.org

Upon absorption of a UV photon, the sulfite ion undergoes electron photodetachment, releasing an electron into the aqueous solution which is then rapidly solvated by water molecules to form the hydrated electron. nih.govacs.org This primary absorption process also generates a sulfite radical (SO₃⁻). nih.govnih.gov

SO₃²⁻ + hν → SO₃⁻ + eₐq⁻

The efficiency of this process is described by its quantum yield (Φ), which is the number of hydrated electrons generated per photon absorbed. The quantum yield is dependent on the wavelength of the UV light used for irradiation. acs.org Time-resolved transient absorption spectroscopy has been employed to determine these quantum yields. acs.org The generation of hydrated electrons via sulfite photolysis is utilized for the degradation of various contaminants in water treatment processes. nsf.govacs.org

Table 2: Quantum Yields for Hydrated Electron Generation from Sulfite Photolysis

| Wavelength (nm) | Species | Quantum Yield (Φ) | Source |

|---|---|---|---|

| 193 | SO₃²⁻ | 0.69 | acs.org |

| 254 | SO₃²⁻ | 0.39 | nih.gov |

Reduction Reactions and Pathways

Sulfite Radical Anion (·SO₃⁻) Generation and Reactivity

The sulfite ion can be oxidized to form the highly reactive sulfite radical anion (·SO₃⁻). This process can be initiated by enzymatic systems, such as the myeloperoxidase (MPO) in human neutrophils, which uses sulfite as a substrate. sciencemadness.org The generation of the ·SO₃⁻ radical can trigger a chain reaction. Once formed, the sulfite radical anion reacts rapidly with oxygen to create a peroxyl-type radical (⁻O₃SOO·), which can subsequently lead to the formation of the sulfate anion radical (SO₄·⁻). sciencemadness.org

The sulfate anion radical is an exceptionally strong oxidant capable of reacting with and oxidizing biological macromolecules like proteins and DNA, potentially leading to tissue injury. sciencemadness.org The generation of these reactive species is a key aspect of the potential toxicity of sulfites when they are present during inflammatory conditions. sciencemadness.org Electron paramagnetic resonance (EPR) spin trapping studies have been instrumental in identifying the formation of the sulfite radical adduct (DMPO-SO₃⁻) in these systems. ncert.nic.in The mechanism suggests that ferricytochrome c, through its peroxidase activity, can also oxidize sulfite to the sulfite radical, highlighting a potential role in the deleterious biological effects of sulfite. ncert.nic.in

Reduction of Chemical Contaminants (e.g., Perchlorate (B79767), Chlorinated Ethenes)

This compound is a key reagent in certain Advanced Reduction Processes (ARPs), which are employed for the degradation of oxidized environmental contaminants.

Perchlorate (ClO₄⁻): The combination of sulfite with low-pressure ultraviolet light (sulfite/UV-L) has been identified as a highly effective ARP for the reduction of perchlorate. acs.org In this process, UV light activates the sulfite, leading to the formation of reducing radicals that degrade the perchlorate anion. acs.org Kinetic studies have shown that the rate of perchlorate degradation increases with higher pH, temperature, and sulfite concentration (up to a certain point). acs.org The ultimate product of this degradation is the benign chloride ion (Cl⁻), with chlorate (B79027) (ClO₃⁻) detected as a reaction intermediate. acs.org

Chlorinated Ethenes: Advanced Reduction Processes utilizing sulfite and UV light have also been proven effective for the dechlorination of contaminants like trichloroethylene (B50587) (TCE). Research on the degradation of TCE found that the combination of sulfite with a low-pressure mercury UV lamp (UV-L) achieved the highest removal efficiency and maximum chloride ion recovery compared to other reducing agents and UV sources. tamu.edu The degradation of TCE follows first-order kinetics. The rate of dechlorination increases with a higher pH and a greater molar ratio of sulfite to TCE, with nearly complete degradation observed at a pH of 11. tamu.edu While other methods like bioremediation using sulfate-reducing bacteria and chemical reduction using zero-valent iron are also used for chlorinated ethenes, the sulfite/UV ARP offers a distinct chemical pathway for their degradation. nih.govrsc.org

Table 1: Optimal Conditions for Trichloroethylene (TCE) Degradation via Sulfite/UV-L ARP This table is based on data from screening experiments to identify effective Advanced Reduction Processes.

| Parameter | Optimal Condition/Observation | Outcome |

| Reducing Agent | Sulfite | Achieved highest TCE removal efficiency compared to sulfide (B99878) and dithionite. tamu.edu |

| Activation Method | Low-Pressure UV Lamp (UV-L) | Most effective UV source for activating sulfite. tamu.edu |

| pH | 11 | Resulted in almost complete degradation of TCE. tamu.edu |

| Sulfite Dose | 50:1 molar ratio (Sulfite:TCE) | Increased TCE removal efficiency. tamu.edu |

| Kinetics | First-order decay | The rate constant increased with higher sulfite dose, pH, and light intensity. tamu.edu |

Role as a Reducing Agent in Organic and Inorganic Synthesis

The reducing properties of the sulfite ion are utilized in various synthetic applications, from creating organosulfur compounds to precipitating precious metals.

Reductive Transformations (e.g., Aldehydes and Ketones to Alcohols)

In standard organic synthesis, the reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is typically accomplished using specific metal hydride reagents. ncert.nic.inlibretexts.org The most common and effective reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). researchgate.netepa.gov These reagents act as a source of a hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org Based on available chemical literature, this compound is not employed as a reagent for this particular reductive transformation in organic chemistry.

Thiol-Free Synthesis of Sulfides and Sulfoxides

The development of synthetic methods that avoid the use of foul-smelling and toxic thiols is a significant goal in green chemistry. rsc.org While this compound itself is not directly cited as a primary reagent for the one-pot synthesis of sulfides and sulfoxides from halides, closely related sulfur compounds play a key role in this area. Specifically, potassium metabisulfite (B1197395) (K₂S₂O₅), which can be produced from potassium bisulfite, is used as a sulfur dioxide surrogate in modern sulfonylation reactions. wikipedia.orggeeksforgeeks.org These reactions often proceed through radical processes to create sulfonyl-containing compounds, which are a class of organosulfur molecules. wikipedia.org

Precipitation of Metals (e.g., Gold from Aqua Regia)

A significant industrial and refining application of this compound is its use as a reducing agent to precipitate metallic gold from acidic solutions, particularly those created by dissolving gold in aqua regia. sciencemadness.org When gold is dissolved in aqua regia, it exists as the tetrachloroaurate(III) anion (AuCl₄⁻). sigmaaldrich.com The addition of a sulfite, such as this compound, reduces the gold(III) ions back to elemental gold (Au⁰), causing it to precipitate from the solution as a fine powder. sciencemadness.orgsigmaaldrich.com The sulfite ion (SO₃²⁻) is oxidized to the sulfate ion (SO₄²⁻) in the process. For maximum efficiency, the reducing agent is added rapidly to the gold chloride solution, not the other way around, to ensure the formation of properly sized gold particles. sciencemadness.org

Table 2: Example of Gold Precipitation Using this compound This table outlines a specific procedure described for precipitating gold from a gold chloride solution.

| Step | Procedure | Details |

| 1. Gold Solution Prep | Dissolve 300g of metallic gold in aqua regia. | Oxides of nitrogen are removed by successive boiling with HCl, followed by dilution with 5 liters of water. sciencemadness.org |

| 2. Reductant Prep | Dissolve 700g of this compound crystals in 5 liters of cold water. | A fresh solution of the reducing agent is prepared. sciencemadness.org |

| 3. Precipitation | Pour the this compound solution into the agitated gold chloride solution. | The reaction is rapid, occurring at approximately 20°C without significant bubbling. sciencemadness.org |

| 4. Recovery | Filter the mixture and wash the precipitated gold powder. | The gold powder is washed with water to remove residual sulfite and sulfate ions, then washed with methanol (B129727) and dried. sciencemadness.org |

Catalytic Applications and Mechanistic Insights

While primarily known as a reducing agent and preservative, this compound also exhibits catalytic activity in specific chemical reactions. Research has shown that this compound can function as an anionic catalyst for the cyclotrimerization of aryl isocyanates, a reaction that produces heterocyclic symmetrical isocyanurates. acs.org In other contexts involving catalysis, related potassium salts like potassium sulfate have been studied for their catalytic activity in the gasification and combustion of carbon particles when supported on perovskite-type oxides. acs.org In these high-temperature processes, the potassium salt disintegrates into active species, such as potassium oxide, which are responsible for the catalytic effect. acs.org

Table of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | K₂SO₃ |

| Sulfite Radical Anion | ·SO₃⁻ |

| Sulfate Anion Radical | SO₄·⁻ |

| Perchlorate | ClO₄⁻ |

| Trichloroethylene | C₂HCl₃ |

| Chloride | Cl⁻ |

| Chlorate | ClO₃⁻ |

| Sodium Borohydride | NaBH₄ |

| Lithium Aluminium Hydride | LiAlH₄ |

| Potassium Metabisulfite | K₂S₂O₅ |

| Sulfur Dioxide | SO₂ |

| Gold | Au |

| Tetrachloroaurate(III) | AuCl₄⁻ |

| Sulfate | SO₄²⁻ |

| Aryl Isocyanate | ArNCO |

| Potassium Sulfate | K₂SO₄ |

| Potassium Oxide | K₂O |

| Myeloperoxidase | N/A |

| Ferricytochrome c | N/A |

| Aqua Regia | HNO₃ + 3HCl |

| Methanol | CH₃OH |

Potassium Hydrogen Sulfate (KHSO4) as a Catalyst in Organic Reactions

Potassium hydrogen sulfate (KHSO₄), also known as potassium bisulfate, is an inorganic compound that serves as the potassium acid salt of sulfuric acid. wikipedia.org It is a white, water-soluble solid that has garnered significant attention as an efficient, inexpensive, eco-friendly, and non-toxic solid acid catalyst in a variety of organic transformations. researchgate.neteurjchem.com Its ease of handling, high reactivity, and reusability make it a valuable tool in synthetic organic chemistry, facilitating reactions that yield products with high selectivity. researchgate.neteurjchem.com

Synthesis of Heterocyclic Compounds (e.g., Quinoxaline (B1680401) Derivatives)

Quinoxaline and its derivatives are a crucial class of heterocyclic compounds due to their wide range of applications in medicinal chemistry, materials science, and as dyes. researchgate.net The synthesis of these compounds often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov Potassium hydrogen sulfate has proven to be an effective catalyst for this transformation, promoting the reaction under mild conditions. researchgate.net

A simple, green, and highly efficient method for synthesizing functionalized quinoxalines utilizes KHSO₄ as a promoter in water. ijsrst.com This protocol allows for the creation of a library of quinoxaline conjugates. ijsrst.comresearchgate.net The reaction proceeds efficiently at room temperature, which is a significant advantage over methods that require high temperatures and strong acid catalysts. researchgate.netnih.gov

The catalytic activity of KHSO₄ in the synthesis of quinoxaline derivatives has been demonstrated with various substituted 1,2-diamines and 1,2-dicarbonyl compounds. For instance, the reaction between substituted o-phenylenediamine (B120857) and benzil (B1666583) derivatives proceeds smoothly in the presence of a catalytic amount of KHSO₄. The electronic nature of the substituents on the 1,2-diamine can influence the reaction's progress, with electron-donating groups generally leading to excellent yields. researchgate.net

Table 1: KHSO₄ Catalyzed Synthesis of Quinoxaline Derivatives (Note: This table is a representative example based on typical findings in the literature. Specific yields and reaction times can vary based on the precise substrates and conditions used.)

| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | Water | Room Temp | 2 | ~95 |

| 2 | 4-Methyl-o-phenylenediamine | Benzil | Water | Room Temp | 1.5 | ~98 |

| 3 | 4-Chloro-o-phenylenediamine | Benzil | Water | Room Temp | 3 | ~92 |

| 4 | o-Phenylenediamine | Furoin | Water | Room Temp | 2.5 | ~94 |

This interactive table allows you to sort the data by clicking on the column headers.

Functional Group Transformations (Protection/Deprotection of Carbonyls)

The protection and subsequent deprotection of functional groups are fundamental strategies in multi-step organic synthesis. acs.orgnih.gov Potassium hydrogen sulfate is a versatile catalyst for these transformations, particularly for carbonyl compounds like aldehydes and ketones. researchgate.net

KHSO₄ effectively catalyzes the protection of aldehydes and ketones as acetals and ketals, respectively. researchgate.net This is typically achieved by reacting the carbonyl compound with an alcohol or a diol in the presence of catalytic KHSO₄. A key advantage of this method is its selectivity; for example, aldehydes can be selectively protected in the presence of ketones under solvent-free conditions. researchgate.net

Furthermore, KHSO₄ is also employed in the deprotection of these groups to regenerate the parent carbonyl compound. researchgate.net This dual role highlights the utility of KHSO₄ as a mild and efficient solid acid catalyst. The use of heterogeneous catalysts like KHSO₄ is advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for easy product purification and catalyst recycling. acs.org

Table 2: Functional Group Transformations using KHSO₄ as a Catalyst

| Transformation | Substrate | Reagent | Conditions | Product |

| Protection | Benzaldehyde | Ethylene Glycol | KHSO₄ (cat.), Solvent-free, RT | 2-Phenyl-1,3-dioxolane |

| Protection | Cyclohexanone | Methanol | KHSO₄ (cat.), Reflux | 1,1-Dimethoxycyclohexane |

| Deprotection | 2-Phenyl-1,3-dioxolane | Wet SiO₂ | KHSO₄ (cat.), CH₂Cl₂ | Benzaldehyde |

This interactive table summarizes key functional group transformations facilitated by KHSO₄.

Role in Photoinduced Conversions and Transition Metal Catalysis

While potassium persulfate (K₂S₂O₈) is widely recognized as a potent oxidant in transition metal-catalyzed reactions and photoinduced transformations, the direct role of potassium hydrogen sulfate (KHSO₄) in these specific areas is less prominent and often supportive. acs.org

In the context of transition metal catalysis, KHSO₄ typically functions as an acidic promoter or co-catalyst rather than the primary catalytic species or oxidant. Its acidity can influence the catalytic cycle, for example, by facilitating ligand exchange or protonolysis steps. However, comprehensive studies detailing KHSO₄ as a key player in controlling the mechanism of transition metal-catalyzed reactions are not as common as those for other reagents. acs.org The development of catalysts often focuses on the metal center and its direct ligand environment, with additives like KHSO₄ playing a secondary, albeit sometimes crucial, role. acs.orgaip.org

Similarly, in photoinduced conversions, which frequently involve radical intermediates, the sulfate radical anion (SO₄⁻•) is a key species. acs.org This radical is typically generated from potassium persulfate (K₂S₂O₈) through thermal or photochemical cleavage of the peroxide bond, or via a single-electron transfer from a transition metal. The role of KHSO₄ in these processes is generally limited to controlling the pH of the reaction medium, which can be critical for the stability of reactants and the efficiency of the photochemical process. There is limited evidence to suggest that KHSO₄ itself is directly involved in the photo-excitation or primary radical-generating steps.

Advanced Applications and Environmental Research

Advanced Reduction Processes (ARPs) in Water Treatment

A new class of water treatment technologies, known as Advanced Reduction Processes (ARPs), has been developed to degrade oxidized contaminants that are resistant to conventional methods. nih.govnih.gov These processes utilize reducing agents, such as sulfite (B76179), in combination with activation methods like ultraviolet (UV) light to generate highly reactive reducing radicals. nih.govnih.gov Among these, the UV/sulfite system has been identified as a particularly effective ARP for tackling a wide range of contaminants. nih.govnih.gov

The cornerstone of the UV/sulfite ARP is the generation of hydrated electrons (e⁻ₐᵩ), one of the most powerful reducing species known. researchgate.netnih.gov When an aqueous solution containing sulfite ions (SO₃²⁻) is irradiated with UV light, the sulfite acts as a chemical sensitizer, absorbing the UV photons and undergoing photoexcitation. nih.govacs.org This process leads to the formation of a hydrated electron and a sulfite radical (•SO₃⁻). researchgate.net

The hydrated electron is a potent reductant with a standard reduction potential of -2.9 V, enabling it to degrade a variety of recalcitrant chemical contaminants. researchgate.netresearchgate.net The effectiveness of this process is rooted in the ability of sulfite to absorb UV light and efficiently produce these highly reactive species. nih.gov The generation of hydrated electrons can be promoted by increasing either the sulfite concentration or the solution's pH. researchgate.net

Recent research has also uncovered a previously overlooked role for sulfite beyond its function as a photosensitizer. nih.gov Studies using gamma irradiation to directly produce hydrated electrons showed that higher concentrations of sulfite (from 0.1 to 1 M) significantly accelerated the defluorination of perfluoroalkyl sulfonates (PFSAs), by up to 15-fold. nih.gov This enhancement is attributed to noncovalent interactions between sulfite and fluorine atoms, which reduce the C-F bond dissociation energy, and an acceleration of the reaction between the hydrated electron and the PFSA. nih.gov

The reactive species generated in the UV/sulfite process, primarily the hydrated electron (e⁻ₐᵩ) and to a lesser extent the hydrogen atom (H•), are responsible for the degradation of emerging contaminants. researchgate.netnih.gov These contaminants are often organic compounds like pharmaceuticals, personal care products, and per- and polyfluoroalkyl substances (PFAS) that are persistent in the environment. researchgate.netnih.gov

The degradation mechanism involves the transfer of an electron from the reducing radical to the contaminant molecule, initiating a chain of reactions that breaks it down into simpler, less harmful products. nih.gov For halogenated compounds, this process is known as reductive dehalogenation. nih.gov

The UV/sulfite system has proven effective against a variety of contaminants:

Per- and Polyfluoroalkyl Substances (PFAS): These are highly recalcitrant compounds. The UV/sulfite process can effectively degrade them through reductive defluorination. nih.govacs.org For example, the system has been shown to degrade perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). researchgate.netunh.edu

Chlorinated Organic Compounds: Compounds such as 2,4-dichlorophenol (B122985) and monochloroacetic acid are readily degraded. nih.govnih.gov

Nitrate (B79036) and Perchlorate (B79767): These oxidized inorganic contaminants can be successfully reduced. nih.govnih.gov

Pharmaceuticals: The degradation of ciprofloxacin (B1669076) has been demonstrated, with the hydrated electron being the predominant radical responsible for its breakdown at a pH of 8.5. nih.gov

The table below summarizes the findings of various studies on the degradation of emerging contaminants using the UV/sulfite process.

Table 1: Degradation of Emerging Contaminants by UV/Sulfite Process

| Contaminant | Key Reactive Species | pH Condition | Observations |

|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | Hydrated Electron (e⁻ₐᵩ) | Alkaline (e.g., pH 12) | Hydrated electrons induce a defluorination pathway. researchgate.net |

| Ciprofloxacin (CIP) | Hydrated Electron (e⁻ₐᵩ), Hydrogen Atom (H•) | 8.5 | e⁻ₐᵩ is the predominant radical; process is highly efficient in defluorination. nih.gov |

| Perchlorate (ClO₄⁻) | Reducing Radicals | > 7.0 | Effectiveness improves with increasing pH. nih.govnih.gov |

| Nitrate (NO₃⁻) | Reducing Radicals | 7.0 | Degrades more rapidly than perchlorate. nih.govnih.gov |

The efficiency of contaminant degradation in UV/sulfite systems is influenced by several operational parameters. Optimizing these factors is crucial for the practical application of this technology in water and wastewater treatment. acs.orgny.govwaterrf.org

pH: The pH of the solution is a critical factor. Alkaline conditions (pH > 9) generally favor the degradation process. researchgate.netnih.gov This is because the sulfite ion (SO₃²⁻), which is the primary species that absorbs UV light to produce hydrated electrons, becomes the dominant form at higher pH levels. nih.gov

Presence of Oxygen: The UV/sulfite process is generally more effective under anoxic (oxygen-free) conditions. researchgate.netuvsolutionsmag.com Dissolved oxygen is a potent scavenger of hydrated electrons, which can significantly reduce the efficiency of the reductive process. uvsolutionsmag.com

Addition of Enhancers: Research has shown that the efficiency of the UV/sulfite system can be significantly improved by adding other substances. For instance, the addition of iodide (I⁻) can accelerate the degradation of PFAS by up to three times, attributed to an enhanced availability of hydrated electrons. acs.org Similarly, a biochar-surfactant system has been shown to enhance PFAS degradation at neutral pH by creating microenvironments that prolong the longevity of reductive radicals. nih.gov

UV Light Source: Both low-pressure (LP) and medium-pressure (MP) UV lamps can be used, with the choice affecting the process efficiency and economics. uvsolutionsmag.com

Table 2: Optimization Parameters for UV/Sulfite Systems

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| pH | Alkaline (e.g., > 9.0) | Maximizes the concentration of SO₃²⁻, the primary photosensitizer. nih.govresearchgate.net |

| Sulfite Concentration | Optimized (e.g., not exceeding 10 mM in some cases) | Balances the generation of e⁻ₐᵩ with self-scavenging effects. nih.govuvsolutionsmag.com |

| Dissolved Oxygen | Anoxic (low O₂) | Oxygen is a strong scavenger of hydrated electrons, inhibiting the reduction process. uvsolutionsmag.com |

Advanced Oxidation Processes (AOPs) are another category of water treatment technologies that rely on the generation of highly reactive radicals. mdpi.com However, AOPs produce powerful oxidizing species, most notably the hydroxyl radical (•OH), whereas ARPs produce reducing species like the hydrated electron. nih.govmdpi.com

The fundamental difference in the reactive species dictates the types of contaminants each process can effectively treat.

AOPs (e.g., UV/H₂O₂): These are effective for degrading a wide range of organic pollutants that are in a reduced or neutral state. mdpi.comnih.govresearchgate.net The hydroxyl radical attacks organic molecules through hydrogen abstraction or addition to double bonds. researchgate.net

ARPs (e.g., UV/Sulfite): These are particularly suited for degrading contaminants that are already in a highly oxidized state and are therefore resistant to further oxidation. uvsolutionsmag.commdpi.com This includes halogenated compounds (like PFAS), oxyanions (like perchlorate and bromate), and some nitroaromatic compounds. acs.orguvsolutionsmag.com

While AOPs are more established, ARPs offer a crucial alternative for a specific and challenging set of pollutants. mdpi.com In some cases, the combination of both processes can be beneficial. For example, the UV/sulfite system can operate as an AOP in the presence of oxygen, where the initial sulfite radical can lead to the formation of oxidizing species like the sulfate (B86663) radical (SO₄•⁻). researchgate.netnih.govnih.gov This dual-functionality broadens the applicability of sulfite-based systems. researchgate.netdntb.gov.ua

Table 3: Comparison of Advanced Reduction Processes (ARPs) and Advanced Oxidation Processes (AOPs)

| Feature | Advanced Reduction Process (ARP) | Advanced Oxidation Process (AOP) |

|---|---|---|

| Primary Reactive Species | Hydrated Electron (e⁻ₐᵩ), Hydrogen Atom (H•) mdpi.com | Hydroxyl Radical (•OH) mdpi.com |

| Example System | UV/Sulfite nih.gov | UV/Hydrogen Peroxide (H₂O₂) nih.govresearchgate.net |

| Mechanism | Reductive transformation (electron donation) acs.org | Oxidative degradation (electron abstraction) mdpi.com |

| Target Contaminants | Highly oxidized and halogenated compounds (e.g., PFAS, perchlorate) acs.orguvsolutionsmag.com | Electron-rich organic compounds (e.g., phenols, pesticides) researchgate.netyoutube.com |

| Advantage | Effective for AOP-resistant pollutants. uvsolutionsmag.commdpi.com | Broad applicability for many organic contaminants. mdpi.com |

| Limitation | Inhibited by electron scavengers like oxygen and nitrate. uvsolutionsmag.com | Less effective for highly oxidized contaminants. mdpi.com |

Flue Gas Desulfurization (FGD) Technologies

Flue gas desulfurization (FGD) encompasses a group of technologies designed to remove sulfur dioxide (SO₂) from the exhaust gases of fossil-fuel combustion, primarily from power plants and industrial facilities. wikipedia.orgmicronicsinc.com Wet scrubbing is one of the most common and efficient methods, where the flue gas is brought into contact with an alkaline slurry to absorb the acidic SO₂. wikipedia.orgmicronicsinc.com

In wet FGD systems, an alkaline reagent is used to neutralize and capture SO₂. youtube.comyoutube.com While limestone (calcium carbonate) and lime (calcium hydroxide) are common reagents, the fundamental chemistry involves the absorption of SO₂ into the aqueous slurry, where it dissolves and forms sulfurous acid (H₂SO₃), which then dissociates into bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. wikipedia.orgfrontiersin.org

The key reaction steps are:

Absorption: Gaseous SO₂ dissolves in the water of the scrubbing slurry. frontiersin.org SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

Neutralization: The sulfurous acid reacts with the alkaline agent (represented here by a generic hydroxide (B78521), OH⁻, which would be supplied by dissolved lime or a more soluble alkali like potassium hydroxide) to form sulfite. epa.gov H₂SO₃(aq) + 2OH⁻(aq) → SO₃²⁻(aq) + 2H₂O(l)

The resulting sulfite salt (e.g., calcium sulfite or potassium sulfite) is a key intermediate. wikipedia.orgmicronicsinc.com In many FGD systems, particularly those aiming to produce a commercially viable byproduct, this sulfite is further oxidized to sulfate. tandfonline.comutexas.edu This is achieved by injecting air (oxygen) into the slurry, a process known as forced oxidation. frontiersin.orggoogle.com

Oxidation: The sulfite is oxidized to sulfate. frontiersin.orgtandfonline.com 2CaSO₃(s) + O₂(g) → 2CaSO₄(s)

The final product, calcium sulfate (gypsum), can be recovered and sold for use in products like wallboard, offsetting the cost of the pollution control system. wikipedia.orggoogle.com The entire process hinges on the initial efficient absorption of SO₂ to form a sulfite solution or slurry. epa.govresearchgate.net The oxidation of sulfite is a critical step that can be influenced by catalysts like transition metal ions and inhibitors. tandfonline.comutexas.eduresearchgate.net

Formation of Magnesium Sulfite and its Oxidation to Sulfate

In magnesium-based wet flue gas desulfurization (FGD) systems, sulfur dioxide (SO₂) from exhaust gases is absorbed by a slurry containing a magnesium compound, typically magnesium hydroxide (Mg(OH)₂). researchgate.netyokogawa.com This reaction leads to the formation of magnesium sulfite (MgSO₃). lpnu.uawikipedia.org The primary chemical reaction is:

Mg(OH)₂ + SO₂ → MgSO₃ + H₂O epa.gov

MgSO₃ + ½O₂ → MgSO₄

The kinetics of this oxidation process are influenced by several factors. Research indicates the reaction is approximately 0.88 order with respect to magnesium sulfite. acs.orgresearchgate.net The maximum oxidation rate is typically achieved at a pH value near 6.5. acs.orgresearchgate.net The process is generally controlled by the diffusion of oxygen from the gas phase into the liquid slurry. acs.orgresearchgate.net However, it is sometimes advantageous to limit this oxidation, as the thermal decomposition of MgSO₄ requires more energy to regenerate magnesium oxide than the decomposition of MgSO₃. epa.gov

Utilization of FGD By-products (e.g., in Acid Mine Drainage Inhibition)

The by-products generated from flue gas desulfurization (FGD) processes, which include materials like calcium sulfite and magnesium sulfate, have various beneficial applications. wikipedia.orgunt.edu One significant environmental use is in the mitigation of acid mine drainage (AMD), a major water quality issue in coal mining regions. p2infohouse.org AMD occurs when iron pyrite (B73398) in abandoned mines reacts with water and oxygen, producing highly acidic water with elevated metal concentrations. p2infohouse.org

FGD by-products, which are often alkaline, can be used to create a grout or seal in abandoned mine openings. p2infohouse.orgepa.gov This application serves two main purposes:

Neutralization : The inherent alkalinity of the FGD by-products helps to neutralize the acidity of the water within the mine, raising the pH. epa.gov

By sealing the mine, the goal is to inundate the mine voids, which forces out atmospheric oxygen and inhibits the oxidation of pyrite, thus reducing the formation of new acid drainage. epa.gov While studies have shown success in reducing flow, achieving significant improvements in water quality often requires effective coverage of mine surfaces in addition to simply sealing the openings. p2infohouse.org Other applications for these by-products include use as an agricultural liming agent and in construction materials like mortar and road base stabilization. nih.govresearchgate.netmcilvainecompany.com

Environmental Remediation Research

This compound and related sulfur compounds are central to emerging environmental remediation techniques designed to break down persistent pollutants in water.

Sulfate-Radical-Based Advanced Oxidation Processes (SR-AOPs)

Sulfate-radical-based advanced oxidation processes (SR-AOPs) are a promising technology for treating industrial wastewater containing refractory organic pollutants that are resistant to conventional biological treatments. nih.govnih.govfrontiersin.orgwikipedia.org These processes rely on the generation of highly reactive sulfate radicals (SO₄•⁻), which are powerful oxidizing agents capable of degrading a wide range of complex organic molecules. nih.govmdpi.com

The sulfate radical has a high redox potential (2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical, another strong oxidant used in AOPs. nih.govfrontiersin.org This allows for more effective and selective oxidation of target contaminants across a broader pH range. nih.govfrontiersin.org The precursors for generating these radicals are typically persulfate salts, such as potassium persulfate (K₂S₂O₈) or peroxymonosulfate (B1194676) (PMS), which is a component of Oxone (2KHSO₅•KHSO₄•K₂SO₄). mdpi.commdpi.com Sulfites, including this compound, can also be involved in radical-generating chain reactions. digitellinc.comnih.gov

Activation Methods for Sulfate Radical Generation (Thermal, UV, Metal Ion)

Persulfate and peroxymonosulfate are stable molecules and require an external energy source or catalyst to break their O-O peroxide bond and generate sulfate radicals. frontiersin.orgmdpi.commdpi.com Common activation methods include:

Thermal Activation : High temperatures (e.g., >50°C) can provide the necessary energy to cleave the peroxide bond (S₂O₈²⁻ → 2 SO₄•⁻). nih.govmdpi.com Increasing the temperature generally accelerates the decomposition of persulfate and the generation of sulfate radicals, leading to faster pollutant degradation. nih.gov However, this method can be energy-intensive. acs.org

UV Radiation : Ultraviolet (UV) light can also induce the homolytic cleavage of the peroxide bond, effectively generating sulfate radicals. nih.govmdpi.comresearchgate.net The efficiency of UV activation can be pH-dependent, with sulfate radicals being dominant in acidic conditions and potentially converting to hydroxyl radicals at higher pH levels. nih.gov

Metal Ion Activation : Transition metal ions, particularly iron (Fe²⁺) and cobalt (Co²⁺), are effective catalysts for activating persulfate and PMS. nih.govmdpi.commdpi.com The metal ion donates an electron, which breaks the peroxide bond and generates a sulfate radical. For example, Fe²⁺ activates persulfate via the reaction: S₂O₈²⁻ + Fe²⁺ → Fe³⁺ + SO₄•⁻ + SO₄²⁻. mdpi.com This method is highly efficient, though it can require management of the metal ions in the treated water. mdpi.com

Degradation of Refractory Organic Pollutants

SR-AOPs have proven effective in degrading a wide variety of persistent and toxic organic pollutants found in wastewater. nih.govnih.gov These include pharmaceuticals, personal care products (PPCPs), endocrine-disrupting compounds (EDCs), industrial dyes, pesticides, and antibiotics. nih.govmdpi.com The non-selective nature of the sulfate radical allows it to attack and mineralize these complex structures into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions. nih.gov

Research has demonstrated high removal efficiencies for various pollutants using different activation methods. For instance, the Fe²⁺-activated persulfate system has been used to treat olive mill wastewater, and a solar-KPS-Fe²⁺ process has been applied to winery wastewater. mdpi.com The table below summarizes findings on the degradation of specific organic pollutants.

| Pollutant | Oxidant Source | Activation Method | Removal Efficiency | Reference |

|---|---|---|---|---|

| Tetracycline (TTC) | Persulfate (PS) | Thermal (70°C) | Complete elimination in 30 min | nih.gov |

| Rhodamine B (RhB) | Peroxymonosulfate (PMS) | Transition Metal (Ni-CoOOH) | ~4.3 times higher rate than pure CoOOH | mdpi.com |

| Methyl Orange (MO) | Sulfate (from Na₂SO₄) | Photoelectrochemical (WO₃) | 95% in 80 min | mdpi.com |

| Olive Mill Wastewater (COD) | Persulfate (PS) | Transition Metal (Fe²⁺) | 46.7% COD removal | mdpi.com |

| Winery Wastewater (TOC) | Potassium Persulfate (KPS) | Solar + Transition Metal (Fe²⁺) | High TOC removal | mdpi.com |

Mechanistic Studies of Sulfate Radical Reactions

The mechanism of pollutant degradation in SR-AOPs involves a series of complex radical chain reactions. When sulfite (SO₃²⁻) is the precursor or is involved in the process, the reaction pathway can be initiated by its oxidation to form the sulfite radical (•SO₃⁻). digitellinc.comnih.gov This radical reacts rapidly with dissolved oxygen to produce the peroxymonosulfate radical (SO₅•⁻). digitellinc.comresearchgate.net

The peroxymonosulfate radical is a key intermediate that can subsequently react with another sulfite molecule or undergo self-reaction to generate the highly potent sulfate radical (SO₄•⁻). nih.govresearchgate.net The sulfate radical (SO₄•⁻) is the primary oxidant responsible for attacking and breaking down organic pollutant molecules. nih.govsemanticscholar.org This process creates a chain reaction where radicals are continuously generated and consumed, leading to the efficient destruction of contaminants. researchgate.net Studies using electron spin resonance (ESR) have confirmed the formation of both sulfite (•SO₃⁻) and sulfate (SO₄•⁻) radicals during these oxidation processes. nih.gov

Wastewater Denitrification with Sulfite as Electron Donor

Sulfite (SO₃²⁻), a reduced inorganic sulfur compound, has been identified as a potential electron donor for biological denitrification in wastewater treatment. uc.cl This process is an alternative to the more common use of organic electron donors and other inorganic sulfur compounds like elemental sulfur (S⁰) and sulfide (B99878) (HS⁻). uc.cl Due to its high solubility, sulfite may offer higher denitrification rates compared to the less soluble elemental sulfur. uc.cl

Autotrophic denitrification utilizes inorganic compounds like sulfite as an energy source for microorganisms to reduce oxidized nitrogen compounds (nitrate and nitrite) to nitrogen gas. mdpi.com The use of sulfur-based electron donors is considered a cost-effective and environmentally friendly technology for nitrogen removal. nih.gov Various sulfur species, including sulfide, elemental sulfur, and thiosulfate (B1220275), have been successfully used in sulfur-based autotrophic denitrification processes. mdpi.com

Sulfite Removal from Wastewater

The removal of sulfite and sulfate from industrial wastewater is crucial to prevent environmental contamination and comply with discharge regulations. yasa.ltdsamcotech.comsaltworkstech.com Several methods are available for the removal of these sulfur compounds, including chemical precipitation, membrane filtration, and ion exchange. yasa.ltdsamcotech.comsaltworkstech.com

One common method for removing large quantities of sulfate is anion exchange, where negatively charged ions like sulfate are exchanged for chloride ions. yasa.ltd Chemical precipitation using agents like barium chloride can also be employed to precipitate barium sulfate. saltworkstech.com Another approach involves the use of hydrated lime (Ca(OH)₂) to precipitate sulfate as gypsum. samcotech.com

For sulfite specifically, this compound solutions are used in industrial water treatment. essecouk.com In the context of recovering valuable resources, processes have been developed to recover potassium from waste waters, which can then be utilized in various applications, including the purification of the same wastewater. google.com Efficient schemes for recovering potassium chloride from liquid effluents generated during the production of potassium sulfate have also been reported, allowing for its reuse in the production process. researchgate.net

Agricultural and Plant Science Research

This compound and related potassium-sulfur compounds are subjects of research in agriculture and plant science due to their roles as fertilizers and their effects on plant growth, nutrient uptake, and stress tolerance. google.comgoogle.comdergipark.org.tr this compound is proposed as a liquid fertilizer, particularly as a starter fertilizer for in-furrow applications, because it has a low salt index and is less likely to cause phytotoxicity compared to other potassium sources like potassium chloride and potassium sulfate. google.comgoogle.com

Research has shown that potassium fertilizers can significantly impact crop yield and quality. Studies on various crops, including wheat, faba bean, cotton, and rice, have demonstrated that potassium sulfate fertilization can increase yields. ekb.eg In pepper plants grown under high-temperature stress, the application of potassium sulfate, either through soil or foliar application, had a positive effect on plant growth and mitigated membrane injury. dergipark.org.tr Similarly, in milk thistle, increasing doses of potassium sulfate were found to enhance the plant's biological properties, including its elemental and polyphenol content. nih.gov

The interaction between potassium and other nutrients is also an area of study. For example, research on Chinese cabbage has indicated a positive correlation between the sulfur and potassium content in shoots, suggesting potassium's role as a counter-cation for sulfate during transport and storage in the plant. nih.gov In orchard cultivation, the application of potassium sulfate as a potassium fertilizer has been studied for its effects on soil nutrient content, microbial community structure, and the abundance of functional genes related to the sulfur cycle. mdpi.com

This compound as a Liquid Fertilizer

The application of potassium through liquid fertilizers, a practice known as fertigation, offers distinct advantages in nutrient management. Using soluble forms like potassium sulfate allows for precise delivery of nutrients directly to the root zone, which can influence soil chemistry and nutrient availability more immediately than granular applications. umaine.edu

Research on northern highbush blueberry compared the effects of liquid potassium sulfate (K₂SO₄) and potassium thiosulfate (KTS) with granular K₂SO₄. The study found that fertigation with either liquid potassium source resulted in lower soil pH and significantly higher concentrations of potassium (K), calcium (Ca), magnesium (Mg), and sulfur (S) in the soil solution directly under the drip emitters. umaine.edu Specifically, the concentration of potassium in the soil solution increased by 25% with liquid potassium sulfate and 39% with potassium thiosulfate compared to controls. umaine.edu This demonstrates the efficiency of liquid applications in making essential nutrients readily available to plants. umaine.edu While no direct yield benefits were observed within the two-year study period, the changes in soil nutrient status and increased leaf K concentrations suggest a positive long-term impact. umaine.edu

Table 1: Comparative Effects of Liquid vs. Granular Potassium Application

| Parameter | Liquid Application (Fertigation) | Granular Application |

|---|---|---|

| Nutrient Availability | Higher immediate concentration of K, Ca, Mg, and S in soil solution. umaine.edu | Slower release, higher K concentration at the edge of the wetting front. umaine.edu |

| Soil pH | Resulted in lower pH under drip emitters. umaine.edu | Less immediate impact on pH. |

| Leaf Nutrient Status | Greener leaves and greater whole-plant leaf K concentrations. umaine.edu | Lower leaf K concentrations compared to fertigation. umaine.edu |

Impact on Seed Germination and Phytotoxicity

Phytotoxicity refers to the adverse effects on plant growth caused by specific substances, which can include inhibition of seed germination or damage to seedlings. nih.govmdpi.com Germination bioassays are standard methods for evaluating the potential toxicity of chemical compounds, composts, and industrial wastes. nih.govmdpi.com

The germination index (GI) is a key metric used in these tests, combining measurements of seed germination percentage and root elongation to provide a comprehensive assessment of phytotoxicity. researchgate.net A GI value below 60% is typically considered indicative of high phytotoxicity, suggesting the substance is unfavorable for plant growth. researchgate.net Factors such as high electrical conductivity (salinity), the presence of heavy metals, ammonia, or low-molecular-weight organic acids can contribute to phytotoxic effects. mdpi.com

While direct studies on this compound's phytotoxicity are not prevalent, research on other substances provides insight. For instance, studies on agro-industrial biowaste have shown that materials with high electrical conductivity can inhibit seed germination and root elongation in sensitive species like lettuce and radish. mdpi.com This suggests that the application of any water-soluble salt, including this compound, must be managed carefully to avoid creating saline conditions that could negatively impact seed germination and early plant development.

Table 2: Germination Index (GI) and Phytotoxicity Levels

| Germination Index (GI) Value | Phytotoxicity Level | Interpretation |

|---|---|---|

| > 80% | None / Low | Substance may have a stimulatory effect on seed germination. researchgate.net |

| 60% - 80% | Moderate | Represents the toxicity threshold for compost products. researchgate.net |

Effects on Crop Yield and Quality under Stress Conditions

Potassium plays a vital role in helping plants mitigate the impacts of abiotic stresses like drought and salinity. researchgate.netiau.ir It is essential for functions that control water balance, osmoregulation, and enzyme activation, which collectively enhance plant tolerance to adverse environmental conditions. researchgate.netuoz.ac.ir

Drought Stress: Research has consistently shown that the application of potassium sulfate can alleviate the negative effects of water scarcity.

In a study on quinoa , the application of potassium sulfate increased seed yield by an average of 25.8% compared to no application across all irrigation treatments, including stress conditions. uoz.ac.ir

For summer savory , using potassium sulfate under severe drought stress led to notable increases in plant height (62.14%) and total chlorophyll (B73375) (87.35%), indicating improved plant health and photosynthetic capacity. shahed.ac.ir

In canola , the interaction of potassium sulfate application with late-season drought stress resulted in the highest seed yield and oil yield. researchgate.net

Salinity Stress: Soil salinity is another major stressor that limits crop productivity. Potassium application can help counteract these effects.

In a pot study on mung beans , increasing salinity levels progressively reduced seed yield. iau.iroiccpress.com However, the application of potassium sulfate significantly increased both seed yield and biological yield at all salinity levels. iau.iroiccpress.com The lowest yield was recorded in the treatment with the highest salinity (6 dS/m) and no potassium fertilizer, while the highest yields were in non-stressed plants receiving potassium. iau.iroiccpress.com

Table 3: Research Findings on Potassium Sulfate Application Under Stress

| Crop | Stress Type | Key Findings | Reference |

|---|---|---|---|

| Quinoa | Drought | Seed yield increased by an average of 25.8% with potassium sulfate application. | uoz.ac.ir |

| Summer Savory | Drought | Increased plant height, chlorophyll a, b, and total chlorophyll under stress. | shahed.ac.ir |

| Canola | Drought | Highest seed yield and oil yield achieved with potassium sulfate under stress. | researchgate.net |

| Mung Bean | Salinity | Application of potassium sulfate significantly increased seed and biological yield, mitigating salinity effects. | iau.iroiccpress.com |

Hydroponic Systems and Nutrient Management

In hydroponic systems, where plants are grown in a soilless medium, precise nutrient management is fundamental for success. upstartfarmers.com Potassium (K) is a primary macronutrient essential for numerous plant functions, including activating enzymes, regulating stomatal opening for gas exchange, and influencing fruit size, color, and quality. hortamericas.com

Potassium sulfate is a valuable fertilizer in hydroponics because it supplies both potassium and sulfur without adding extra nitrogen, which allows for more flexible and independent control of nutrient ratios. hortamericas.comgreengardenvibes.ca The required concentration of potassium varies by crop and growth stage, typically ranging from 100 to 300 parts per million (ppm). hortamericas.com

Table 4: Common Potassium Sources in Hydroponic Formulations

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Potassium Sulfate | K₂SO₄ | Provides both potassium and sulfur; useful when nitrogen levels need to be controlled independently. hortamericas.comgreengardenvibes.ca |

| Potassium Nitrate | KNO₃ | A primary source of both potassium and nitrogen (in nitrate form). hortamericas.com |

| Monopotassium Phosphate (B84403) | KH₂PO₄ | Supplies both potassium and phosphorus; a common P source in commercial mixes. ufl.edu |

| Potassium Chloride | KCl | Used to increase potassium levels, but must be used carefully to avoid chloride toxicity. hortamericas.comufl.edu |

Sulfate Uptake and Cycling in Ecosystems

The sulfur cycle is a critical biogeochemical process in terrestrial and aquatic ecosystems. usda.gov Sulfur enters ecosystems from mineral weathering, atmospheric deposition, and the decomposition of organic matter. usda.gov In soil, sulfur exists in both organic and inorganic forms. The most mobile and plant-available inorganic form is sulfate (SO₄²⁻). usda.gov The retention and movement of sulfate in soils are governed by factors such as soil pH, sulfate concentration, and the presence of other ions. usda.gov

Microbial activity is the engine of the sulfur cycle. Key processes include:

Mineralization: Microbes decompose organic matter, converting organic sulfur into inorganic sulfate, making it available for plant uptake. usda.gov

Immobilization: Microorganisms assimilate inorganic sulfate into their own biomass. usda.gov

Sulfate Reduction: In anaerobic (oxygen-free) environments, such as marine sediments, specialized microbes use sulfate as an oxidant to break down organic matter, producing hydrogen sulfide (H₂S). nih.govnih.gov

Sulfide Oxidation: The resulting sulfide can be reoxidized back to sulfate or intermediate sulfur compounds like sulfite, thiosulfate, and elemental sulfur, often by other microbial groups. nih.gov

Table 5: Key Processes in the Biogeochemical Sulfur Cycle

| Process | Description | Environment | Key Outcome |

|---|---|---|---|

| Mineralization | Conversion of organic sulfur to inorganic sulfate by microbes. usda.gov | Aerobic soils | Increases sulfate availability for plants. |

| Immobilization | Uptake of inorganic sulfate by microbial cells. usda.gov | Aerobic soils | Temporary storage of sulfur in microbial biomass. |

| Dissimilatory Sulfate Reduction (DSR) | Microbial reduction of sulfate to sulfide for energy. nih.gov | Anaerobic sediments | Production of hydrogen sulfide. |

| Sulfide Oxidation | Oxidation of sulfide back to sulfate or intermediates. nih.gov | Anoxic/Oxic interfaces | Regeneration of sulfate, completing the cycle. |

Advanced Analytical Techniques and Method Development

Spectroscopic Methods

Spectroscopic techniques are instrumental in the analysis of sulfites, leveraging the interaction of electromagnetic radiation with the sulfite (B76179) ion or its derivatives to enable quantification.

A novel and rapid method for the microdetermination of sulfite has been developed using Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DRS-FTIR) with a potassium bromide (KBr) matrix. nih.gov This technique is noted for its simplicity, speed, and precision. nih.gov The quantification is based on selecting an analytical peak at 495 cm⁻¹ from the three vibrational peaks observed for sulfite. nih.govphotonics.com A significant advantage of this method is the minimal sample size required; a single drop is sufficient for the analysis. nih.govacs.org

The DRS-FTIR method has demonstrated high sensitivity, with a low limit of detection (LOD) and limit of quantification (LOQ). nih.gov Researchers have successfully applied this technique to determine sulfite content in various alcoholic and non-alcoholic beverages. photonics.comacs.org The method is advantageous as it requires no sample pretreatment and is free from interionic effects of foreign species. nih.gov The rapid nature of the analysis, with spectral information obtainable within 10 seconds, allows for a high sample throughput. acs.org

| Parameter | Value | Reference |

|---|---|---|

| Analytical Peak | 495 cm⁻¹ | nih.govphotonics.com |

| Limit of Detection (LOD) | 8 ng of SO₃²⁻ per 0.1 g of KBr matrix | nih.govacs.org |

| Limit of Quantification (LOQ) | 40 ng of SO₃²⁻ per 0.1 g of KBr matrix | nih.govacs.org |

| Linear Range (in solution) | 5–500 µg/mL | nih.govacs.org |

| LOD (in solution) | 0.8 µg/mL | nih.govacs.org |

| Relative Standard Deviation (RSD) for beverage samples | 2.4–7.8% | nih.gov |

Ultraviolet-Visible (UV-Vis) spectrophotometry is frequently coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of sulfites. usda.govnih.govacs.org In this arrangement, the HPLC separates the sulfite from other components in the sample matrix, and the UV-Vis detector measures the absorbance of the sulfite ion at a specific wavelength. semanticscholar.orgresearchgate.net

This method allows for the determination of both free and total sulfite in various food products. usda.govnih.govacs.org The resolution of sulfite from interfering components in food samples can be optimized by adjusting the acid concentration of the eluent and selecting an appropriate analytical wavelength, such as 210 nm or 276 nm. usda.govacs.org Research has demonstrated that this approach provides analytical accuracy comparable to or better than previously established methods for sulfite analysis in food. acs.org The minimum detectable levels depend on the analytical column used. usda.govnih.govacs.org

Chromatographic Techniques

Chromatography is a cornerstone of sulfite analysis, providing powerful separation capabilities that are essential when dealing with complex sample matrices like foods and beverages.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of both free and total sulfite in a variety of food products. usda.govacs.org The method involves separating sulfite from the sample matrix before its quantification by a detector. semanticscholar.orgresearchgate.net While UV-Vis detectors are common, other detection methods can be employed to enhance sensitivity and selectivity.

For instance, a highly sensitive fluorometric method has been developed for determining total sulfite in wine. nih.gov This approach involves the derivatization of sulfite with N-(9-acridinyl) maleimide (B117702) (NAM) to form a strongly fluorescent product, which is then separated by HPLC and quantified by a fluorescence detector. nih.gov This method is simple, rapid, and requires only a small sample volume. nih.gov Another approach uses electrochemical detection, which offers high sensitivity and selectivity for sulfite analysis in food samples. usda.govacs.org

| Detector | Matrix | Key Findings | Reference |

|---|---|---|---|